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Compound of Interest

5-Bromo-2-chloro-4-
Compound Name:
methylpyridine

Cat. No.: B1272741

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-methylpyridine is a halogenated pyridine derivative of significant interest
in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine
atom at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 4-position,
provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The
differential reactivity of the halogen substituents allows for selective functionalization, making it
a valuable building block in the development of novel pharmaceutical and agrochemical
agents. This technical guide provides a comprehensive overview of the structural analysis of 5-
bromo-2-chloro-4-methylpyridine, including its physicochemical properties, spectroscopic
data, and a plausible synthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of 5-bromo-2-chloro-4-methylpyridine is
presented in Table 1. This data is essential for its handling, characterization, and application in
synthetic protocols.
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Property Value Reference

Molecular Formula CeHsBrCIN --INVALID-LINK--
Molecular Weight 206.47 g/mol --INVALID-LINK--
CAS Number 778611-64-6 --INVALID-LINK--
Appearance White to pale yellow solid --INVALID-LINK--
Melting Point 29-31 °C --INVALID-LINK--
Density 1.624 g/mL at 25 °C --INVALID-LINK--

InChl=1S/C6H5BrCIN/c1-4-2-
InChl ~-INVALID-LINK--
6(8)9-3-5(4)7/h2-3H,1H3

SMILES CC1=CC(=NC=C1Br)ClI --INVALID-LINK--

Spectroscopic Analysis

The structural elucidation of 5-bromo-2-chloro-4-methylpyridine relies on a combination of
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 5-bromo-2-chloro-4-methylpyridine are not readily
available in the public domain, the expected *H and 3C NMR chemical shifts can be predicted
based on the analysis of structurally similar compounds.

1H NMR Spectroscopy

The H NMR spectrum is expected to show two signals in the aromatic region corresponding to
the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group
protons.

e H-3: This proton is expected to appear as a singlet.

e H-6: This proton is also expected to appear as a singlet.
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e -CHs: The methyl protons will appear as a singlet.

Predicted *H NMR Data

Predicted Chemical Shift

Proton Multiplicity
(3, ppm)

H-6 8.2-8.4 s

H-3 72-74 S

-CHs 23-25 S

13C NMR Spectroscopy

The 3C NMR spectrum will provide information on the carbon framework of the molecule. Due
to the substitution pattern, five distinct signals are expected for the pyridine ring carbons and
one for the methyl carbon.

Predicted 3C NMR Data

Carbon Predicted Chemical Shift (8, ppm)
C-2 150 - 153

C-3 123 - 126

C-4 145 - 148

C-5 118 -121

C-6 150 - 153

-CHs 18 - 22

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of 5-bromo-2-chloro-4-
methylpyridine is available and provides key information about the functional groups present.
[1] The interpretation of the major absorption bands is summarized in Table 2.
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Wavenumber (cm~?) Intensity Assignment
3000-3100 Medium Aromatic C-H stretching
) Aliphatic C-H stretching
2900-3000 Medium
(methyl group)
C=C and C=N stretching
1550-1600 Strong ] ) o ]
vibrations of the pyridine ring
C=C and C=N stretching
1450-1500 Strong ] ) o ]
vibrations of the pyridine ring
1000-1200 Medium-Strong C-Cl stretching
550-750 Medium-Strong C-Br stretching

Mass Spectrometry (MS)

The mass spectrum of 5-bromo-2-chloro-4-methylpyridine is expected to show a
characteristic isotopic pattern for the molecular ion due to the presence of bromine ("°Br and
81Br isotopes in an approximate 1:1 ratio) and chlorine (3°Cl and 37Cl isotopes in an
approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion (M, M+2, M+4).
The fragmentation pattern would likely involve the loss of halogen atoms and the methyl group.

Predicted Mass Spectrometry Data

mlz lon Notes

Molecular ion cluster showing

205/207/209 [M]* the isotopic pattern of Br and
Cl.

190/192/194 [M - CHs]* Loss of the methyl group.

170/172 [M-CIJ* Loss of a chlorine atom.

126 [M - Br]* Loss of a bromine atom.

X-ray Crystallography
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Currently, there is no publicly available crystal structure of 5-bromo-2-chloro-4-
methylpyridine in the Cambridge Structural Database (CSD) or other crystallographic
databases. The determination of its single-crystal X-ray structure would provide definitive
information on its three-dimensional geometry, including bond lengths, bond angles, and
intermolecular interactions in the solid state.

Synthesis Pathway

A plausible synthetic route for 5-bromo-2-chloro-4-methylpyridine can be devised based on
established pyridine chemistry. A potential pathway starts from the commercially available 2-
chloro-4-methylpyridine.

Caption: Plausible synthetic pathway for 5-Bromo-2-chloro-4-methylpyridine.

Experimental Protocols
General Synthesis Protocol (lllustrative)

Step 1: Nitration of 2-Chloro-4-methylpyridine To a cooled (0-5 °C) mixture of concentrated
sulfuric acid, 2-chloro-4-methylpyridine is added dropwise. A nitrating mixture (a mixture of
concentrated nitric acid and sulfuric acid) is then added slowly while maintaining the low
temperature. The reaction mixture is stirred at room temperature for several hours and then
poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield 2-
chloro-4-methyl-5-nitropyridine.

Step 2: Reduction of 2-Chloro-4-methyl-5-nitropyridine The nitro-substituted pyridine is
dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent, such as iron
powder and hydrochloric acid or catalytic hydrogenation (H2 gas with a palladium on carbon
catalyst), is used to reduce the nitro group to an amino group. After the reaction is complete,
the mixture is filtered, and the solvent is removed under reduced pressure. The crude product
is then purified to give 5-amino-2-chloro-4-methylpyridine.

Step 3: Sandmeyer Reaction of 5-Amino-2-chloro-4-methylpyridine The amino-substituted
pyridine is dissolved in hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite in
water is added dropwise to form the diazonium salt. This solution is then added to a solution of
copper(l) bromide in hydrobromic acid. The reaction mixture is warmed to room temperature
and stirred for several hours. The product is extracted with an organic solvent, and the organic
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layer is washed, dried, and concentrated. The crude 5-bromo-2-chloro-4-methylpyridine can
be purified by column chromatography.

General Protocol for NMR Analysis

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCls, DMSO-ds) in a clean NMR tube.

e 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or
higher field spectrometer. Typical parameters include a spectral width of -2 to 12 ppm and
16-64 scans.

e 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters
include a spectral width of O to 200 ppm.

General Protocol for Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

o GC Separation: Use a gas chromatograph equipped with a suitable capillary column (e.g.,
DB-5ms) to separate the compound from any impurities.

¢ MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically
using electron ionization (El) at 70 eV. The mass spectrum is recorded over a suitable m/z
range (e.g., 40-350 amu).

Logical Workflow for Structural Characterization

The following diagram illustrates a logical workflow for the comprehensive structural analysis of
5-bromo-2-chloro-4-methylpyridine.
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Caption: A logical workflow for the structural characterization of 5-Bromo-2-chloro-4-

methylpyridine.

Conclusion

5-Bromo-2-chloro-4-methylpyridine is a valuable synthetic intermediate with significant

potential in the development of new chemical entities. This technical guide has provided a
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detailed overview of its structural analysis, including its physicochemical properties, predicted
and available spectroscopic data, and a plausible synthetic route. While a definitive single-
crystal X-ray structure is not yet available, the provided information serves as a comprehensive
resource for researchers working with this compound. The detailed experimental protocols and
logical workflow offer a practical guide for its synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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